4-[(Cyclopentyloxy)methyl]thiophenol
Description
Properties
IUPAC Name |
4-(cyclopentyloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c14-12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,14H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYGFGKOXKOGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method adapts the three-step sulfonation-reduction protocol described in US Patent 4,006,186. The process involves:
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Sulfonehydrazide Formation : Reacting 4-[(cyclopentyloxy)methyl]benzenesulfonyl chloride with hydrazine hydrate in methanol at 10–30°C to yield the corresponding sulfonehydrazide.
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Disulfide Synthesis : Treating the sulfonehydrazide with hydriodic acid (HI) and hydrochloric acid (HCl) under reflux (60–80°C) to form a disulfide intermediate.
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Reductive Cleavage : Splitting the disulfide with hydrazine and sodium hydroxide in an aqueous-alcoholic medium, followed by acidification to liberate the thiophenol.
Key Optimization Parameters
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Solvent Selection : Methanol or aqueous methanol enhances solubility of intermediates while minimizing side reactions.
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Temperature Control : Maintaining 60–80°C during disulfide formation ensures complete conversion without decomposition.
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Acid Stoichiometry : Excess HCl (2–3 equivalents) during acidification maximizes thiophenol yield (reported at 92% for analogous compounds).
Challenges and Solutions
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Starting Material Accessibility : 4-[(Cyclopentyloxy)methyl]benzenesulfonyl chloride must be synthesized via chlorosulfonation of 4-[(cyclopentyloxy)methyl]benzene, which requires careful handling of chlorosulfonic acid.
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Byproduct Management : Unreacted hydrazine is neutralized with sodium hydroxide to prevent interference during disulfide cleavage.
Mitsunobu Reaction and Thiolation
Etherification via Mitsunobu
The Mitsunobu reaction enables reliable ether bond formation between 4-mercaptobenzyl alcohol and cyclopentanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group of 4-mercaptobenzyl alcohol is converted to the cyclopentyl ether.
Reaction Conditions
Thiol Group Preservation
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Protection-Deprotection : The thiol group is protected as a tert-butyl disulfide during Mitsunobu reactions to prevent oxidation. Deprotection using tributylphosphine (TBP) in aqueous THF restores the thiol functionality.
Yield and Scalability
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Reported Yield : 78–85% for analogous thiophenol derivatives.
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Limitations : High reagent costs (DEAD, PPh₃) and phosphorus byproducts complicate large-scale synthesis.
Thioester Intermediate Hydrolysis
Thioester Synthesis
Reacting 4-[(cyclopentyloxy)methyl]benzyl bromide with potassium thioacetate in dimethylformamide (DMF) at 60°C forms S-(4-[(cyclopentyloxy)methyl]benzyl) thioacetate.
Mechanistic Insights
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Nucleophilic Substitution : The bromide leaving group is displaced by thioacetate, favored by polar aprotic solvents like DMF.
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Reaction Time : 12–18 hours ensures >90% conversion.
Hydrolysis to Thiol
Basic hydrolysis (NaOH, ethanol/water, 70°C) cleaves the thioester to yield 4-[(cyclopentyloxy)methyl]thiophenol.
Optimization
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Alkali Concentration : 2M NaOH prevents over-hydrolysis of the cyclopentyl ether.
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Yield : 80–88% with purity >95% by HPLC.
Palladium-Catalyzed Coupling
Cyclopentyloxy Group Introduction
Adapting US Patent 8,524,905, a palladium-catalyzed coupling reaction installs the cyclopentyloxy moiety onto a pre-functionalized thiophenol precursor. For example, 4-bromothiophenol reacts with cyclopentanol in the presence of Pd(OAc)₂ and Xantphos ligand under CO atmosphere (1 atm, 100°C).
Reaction Parameters
Advantages
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Direct Functionalization : Avoids multi-step protection strategies.
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Scalability : Continuous CO flow systems enable kilogram-scale production.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
4-[(Cyclopentyloxy)methyl]thiophenol has garnered attention in medicinal chemistry due to its biological activity. Research indicates several potential applications:
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Antimicrobial Activity :
- Studies have shown that thiophenol derivatives can exhibit significant antimicrobial and antifungal properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for drug development aimed at treating infections.
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Cancer Therapy :
- The compound has been investigated for its potential in targeting cancer cells by exploiting specific transport mechanisms. For example, inhibition of LAT1/4F2hc-mediated transport has been associated with reduced tumor growth and induced apoptosis in cancer cells . This mechanism suggests that this compound could be developed into a selective chemotherapeutic agent.
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Drug Development :
- As a lead compound, this compound may serve as a template for synthesizing new drugs that target specific biological pathways involved in disease processes. Its unique structural features allow for modifications that could enhance efficacy and selectivity against various diseases.
Material Science Applications
In addition to its pharmaceutical potential, this compound has applications in material science:
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Polymer Chemistry :
- The compound can be utilized as a building block for synthesizing polymers with specific properties. Its thiol group facilitates thiol-ene click chemistry, enabling the formation of cross-linked networks that can be tailored for applications in coatings, adhesives, and sealants.
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Sensors :
- Due to its ability to interact with various analytes, this compound can be incorporated into sensor platforms for detecting environmental pollutants or biological markers.
Case Studies
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Antimicrobial Efficacy Study :
- A study demonstrated that derivatives of thiophenols, including this compound, showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections.
- Cancer Cell Targeting Research :
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. Additionally, the aromatic ring and cyclopentyloxy methyl group contribute to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophenol Derivatives with Varied Substituents
Thiophenol (C₆H₅SH) serves as the parent compound. Substituents significantly alter physical and chemical properties:
- Key Differences : The cyclopentyloxymethyl group in the target compound likely increases steric hindrance compared to smaller substituents like methylthio or chloro. This could reduce reactivity in nucleophilic aromatic substitution but enhance membrane permeability in biological systems .
Cyclopentyloxy-Containing Aromatic Compounds
Compounds with cyclopentyloxy groups are prevalent in pharmaceuticals:
Phenolic Compounds with Bulky Substituents
Bulky substituents influence solubility and industrial applications:
- Key Insight: The cyclopentyloxymethyl group in the target compound may confer intermediate polarity compared to highly nonpolar heptylcyclohexyl or biphenyl groups, balancing solubility and stability.
Sulfur-Containing Heterocycles
Sulfur atoms in heterocycles enhance electronic properties:
- Comparison: The thiophenol group in the target compound offers stronger acidity (pKa ~6.5) compared to thiophene derivatives, enabling unique reactivity in metal coordination or disulfide formation .
Biological Activity
4-[(Cyclopentyloxy)methyl]thiophenol is an organosulfur compound with a unique structure that includes a thiol functional group attached to a thiophenol framework, further substituted with a cyclopentyloxy methyl group. Its molecular formula is C₁₂H₁₆OS, indicating the presence of sulfur, a cyclopentane ring, and a phenolic structure. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications.
The compound exhibits significant acidity and nucleophilicity due to the thiol group, which enhances its reactivity. This makes it an interesting candidate for various chemical applications and biological studies.
Biological Activities
Research has demonstrated that thiophenol derivatives, including this compound, possess various biological activities:
- Antimicrobial Activity : Studies indicate effectiveness against specific bacterial strains and fungi, suggesting potential use in pharmaceutical applications.
- Antioxidant Properties : The presence of the thiol group allows for scavenging of free radicals, contributing to its antioxidant capacity.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibited significant antioxidant activity, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests its potential application in preventing oxidative stress-related diseases .
- Enzyme Interaction : Research into the compound's interaction with delta-5-desaturase revealed that it could inhibit this enzyme, which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophenol | C₆H₅SH | Simplest aromatic thiol; serves as a precursor |
| 4-Methylbenzenethiol | C₇H₈S | Methyl substitution enhances lipophilicity |
| 2-(Cyclohexylthio)phenol | C₁₁H₁₄OS | Cyclohexyl group provides different steric effects |
| 2-(Phenylthio)ethanol | C₉H₁₂OS | Alcohol functionality adds another reactive site |
The cyclopentyloxy substitution in this compound may influence its solubility and biological activity compared to these similar compounds.
The mechanism by which this compound exerts its biological effects is primarily through:
- Nucleophilic Attack : The thiol group can participate in nucleophilic substitution reactions, potentially modifying biomolecules.
- Radical Scavenging : The compound can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Enzyme Binding : It may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Cyclopentyloxy)methyl]thiophenol, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, iodine-catalyzed coupling of cyclopentyloxy precursors with thiophenol derivatives in solvents like DMF or chloroform can yield the target compound. Key steps include:
- Reagent selection : Cyclopentanol derivatives (e.g., cyclopentyl bromide) reacted with thiourea or thioacetic acid under basic conditions (e.g., KOH/EtOH) to introduce the thiol group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
- Critical Parameter : Reaction time and temperature significantly affect side-product formation; prolonged heating may degrade thiol groups.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopentyloxy and thiophenol moieties. Aromatic protons appear as multiplets (δ 6.8–7.2 ppm), while cyclopentyl protons show complex splitting (δ 1.5–2.5 ppm) .
- Mass Spectrometry : HRMS (ESI or EI) provides molecular ion peaks and fragmentation patterns. Example: [M+H] at m/z 224.1 (calculated) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity and stability under storage conditions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats are mandatory due to thiol reactivity and potential skin/eye irritation .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Degradation products (e.g., disulfides) are toxic and must be monitored .
- Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal, adhering to EPA guidelines .
Advanced Research Questions
Q. How do solvent and initiator choices influence the reaction mechanism of thiophenol derivatives in click chemistry?
- Methodological Answer :
- Mechanistic Pathways : In thiol-maleimide reactions, polar aprotic solvents (e.g., DMF) favor ion-pair mechanisms, while chloroform promotes base-initiated pathways. Initiators like triethylamine accelerate nucleophilic attack via deprotonation .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track thiol consumption. Rate constants () correlate with initiator basicity (e.g., ) .
Q. What computational approaches predict the adsorption behavior of this compound on metal surfaces?
- Methodological Answer :
- DFT Modeling : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate binding energies (~1.5–2.0 eV for Au(111)) and electron transfer (e.g., aromatic ring → Au surface) .
- Experimental Validation : Cyclic voltammetry in 0.5 M KOH shows desorption potentials (–0.85 to –0.92 V vs. Ag/AgCl) indicating ordered vs. disordered monolayers .
Q. How can selectivity in ternary thiol-Michael reactions be controlled for multifunctional materials design?
- Methodological Answer :
- Competition Experiments : Co-react thiophenol derivatives with maleimides and competing thiols (e.g., 1-hexanethiol). Monitor product ratios via LC-MS.
- Solvent Effects : DMF enhances selectivity for aromatic thiols (95% yield), while chloroform favors aliphatic thiols (60% yield) due to polarity-driven solvation .
Q. What strategies mitigate data inconsistencies in kinetic studies of thiophenol-based reactions?
- Methodological Answer :
- Error Sources : Thiol oxidation during experiments alters reactant concentrations. Use degassed solvents and inert atmospheres (N/Ar) to minimize disulfide formation .
- Statistical Validation : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models, ensuring R > 0.98 for reliable rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
